phenazine-2-carboxylic acid
Overview
Description
phenazine-2-carboxylic acid is a naturally occurring compound found in microbial metabolites, particularly from Pseudomonads and Streptomycetes . This compound exhibits significant biological activities, including antibacterial, antifungal, and antitumor properties . Its chemical structure consists of a phenazine ring system with a carboxylic acid functional group, making it a versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of phenazine-2-carboxylic acid. Some common methods include:
- Reaction of o-phenylenediamine with 1-methyl-2,3-dihydroxy cyclohexene .
- Reaction of 2,3-diaminobenzoic acid with 1,2-cyclohexanedione .
- Reaction of 3-methylbenzene-1,2-diamine with pyrocatechol .
- Cu-catalyzed Jourdan-Ullmann reaction of 2-bromo-3-nitrobenzoic acid with aniline .
- Pd-catalyzed Ullmann-coupling of o-bromonitrobenzene with aniline .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes using genetically engineered strains of Pseudomonas or Streptomyces . These microorganisms are optimized to produce high yields of the compound under controlled fermentation conditions.
Chemical Reactions Analysis
phenazine-2-carboxylic acid undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form phenazine-1,6-dicarboxylic acid .
- Reduction: Reduction reactions can modify the phenazine ring, leading to different derivatives .
- Substitution: Substitution reactions involving the carboxylic acid group can produce various esters and amides .
Common Reagents and Conditions:
- Oxidizing agents: Such as potassium permanganate or hydrogen peroxide .
- Reducing agents: Such as sodium borohydride or lithium aluminum hydride .
- Substitution reagents: Such as alcohols or amines in the presence of catalysts .
Major Products Formed:
Scientific Research Applications
phenazine-2-carboxylic acid has a wide range of applications in scientific research:
- Chemistry: Used as a building block for synthesizing various phenazine derivatives with potential applications in materials science .
- Biology: Studied for its role in microbial interactions and as a natural antibiotic produced by certain bacteria .
- Medicine: Investigated for its potential as an antitumor and antibacterial agent .
- Industry: Utilized in the development of bio-based fungicides and pesticides .
Mechanism of Action
The mechanism of action of phenazine-2-carboxylic acid involves the generation of reactive oxygen species, leading to oxidative stress in target cells . This compound disrupts cellular processes by damaging cell membranes, proteins, and DNA . It targets various molecular pathways, including redox processes and energy metabolism .
Comparison with Similar Compounds
phenazine-2-carboxylic acid is unique due to its broad-spectrum biological activities and its natural occurrence in microbial metabolites . Similar compounds include:
These compounds share the phenazine core structure but differ in their functional groups, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
phenazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDLISNVRKBBAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346708 | |
Record name | 2-Phenazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18450-16-3 | |
Record name | 2-Phenazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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